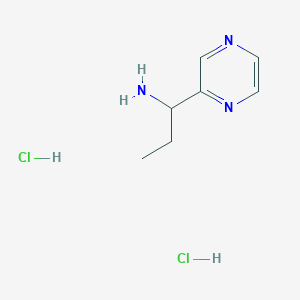
1-(Pyrazin-2-yl)propan-1-amine dihydrochloride
描述
1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, commonly referred to as Pyrazinamide, is an antimicrobial drug used to treat various infections caused by bacteria. It is a prodrug and is converted to its active form, pyrazinoic acid, in the body. Pyrazinamide is an effective and safe treatment for tuberculosis, and is often used in combination with other drugs to treat multidrug-resistant tuberculosis. Pyrazinamide has also been studied for its potential use in treating other bacterial infections, including Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).
科学研究应用
Pyrazinamide has been studied extensively for its potential therapeutic applications. It has been found to be effective against a variety of bacterial infections, including tuberculosis, Helicobacter pylori, and methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). It has also been studied for its potential use in treating other bacterial infections, such as Streptococcus pneumoniae and Neisseria gonorrhoeae.
作用机制
The exact mechanism of action of pyrazinamide is not fully understood. It is thought to act by inhibiting the synthesis of mycolic acids, which are essential components of the cell walls of some bacteria. This inhibition leads to cell death and the destruction of the bacterial cell wall. Pyrazinamide also has been found to be an effective inhibitor of the enzyme pyruvate carboxylase, which is involved in the synthesis of mycolic acids.
生化和生理效应
Pyrazinamide has been found to cause a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Mycobacterium tuberculosis, Helicobacter pylori, and Methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). Pyrazinamide has also been found to inhibit the enzyme pyruvate carboxylase, which is involved in the synthesis of mycolic acids. Pyrazinamide has also been found to inhibit the synthesis of DNA, RNA, and proteins in bacteria.
实验室实验的优点和局限性
Pyrazinamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of activity against a variety of bacteria. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, pyrazinamide has several limitations for use in laboratory experiments. It is not effective against all bacteria, and has limited activity against some Gram-positive bacteria. Additionally, it can be toxic to mammalian cells and can cause tissue damage if used at high concentrations.
未来方向
There are several potential future directions for the use of pyrazinamide. It could be used in combination with other drugs to treat multidrug-resistant tuberculosis. It could also be used to treat other bacterial infections, such as Helicobacter pylori and methicillin-resistant Staphylococcus aureus (1-(Pyrazin-2-yl)propan-1-amine dihydrochloride). Additionally, it could be used as an adjuvant therapy to enhance the efficacy of other antibiotics. Furthermore, further research could be done to explore the potential for pyrazinamide as an antifungal agent. Finally, further research could be done to explore the potential for using pyrazinamide to treat non-bacterial infections, such as viral and protozoal infections.
属性
IUPAC Name |
1-pyrazin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLTAINMKFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



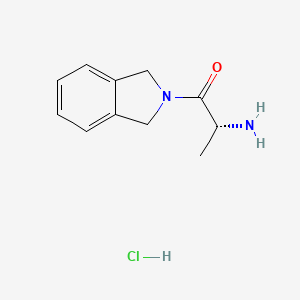
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)
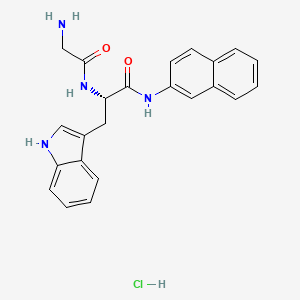
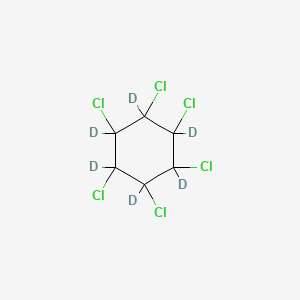
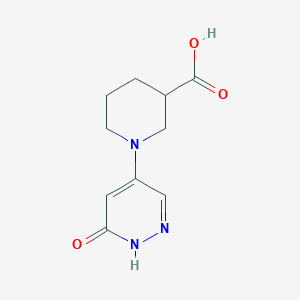
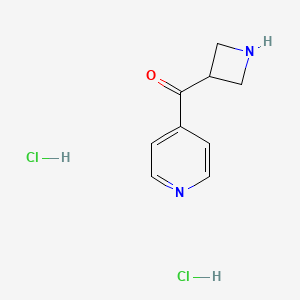
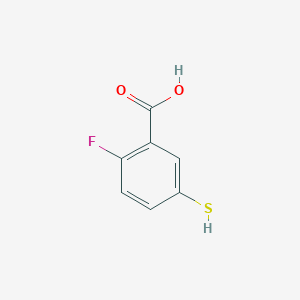
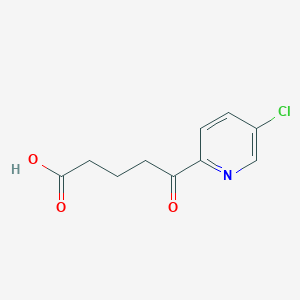
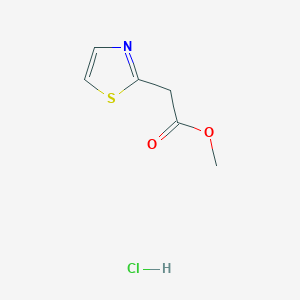
![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
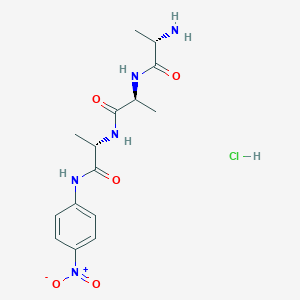
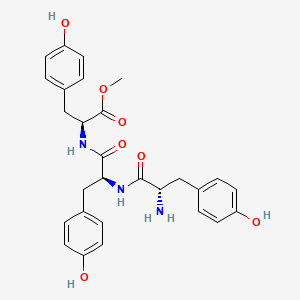
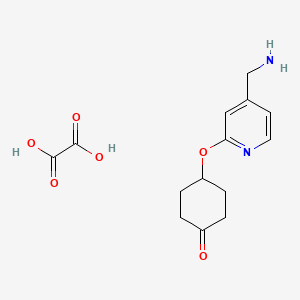
amine](/img/structure/B1450563.png)